7-Chloro-2-hydrazino-3-methylquinoline hydrochloride
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Overview
Description
7-Chloro-2-hydrazino-3-methylquinoline hydrochloride: is a chemical compound with the molecular formula C10H11Cl2N3 . It is a white to pale yellow solid that is soluble in water and organic solvents . This compound is relatively new and has limited applications, but it is gaining interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-hydrazino-3-methylquinoline hydrochloride typically involves the reaction of 7-chloro-2-methylquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazino derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups replacing the hydrazino group.
Scientific Research Applications
Chemistry: 7-Chloro-2-hydrazino-3-methylquinoline hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its hydrazino group can be modified to create derivatives with enhanced biological activity.
Industry: While industrial applications are still emerging, the compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-hydrazino-3-methylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
7-Chloro-2-methylquinoline: A precursor in the synthesis of 7-Chloro-2-hydrazino-3-methylquinoline hydrochloride.
2-Hydrazinoquinoline: A related compound with similar hydrazino functionality.
3-Methylquinoline: A structural analog with a methyl group at the 3-position.
Uniqueness: this compound is unique due to the presence of both the chloro and hydrazino groups on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11Cl2N3 |
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Molecular Weight |
244.12 g/mol |
IUPAC Name |
(7-chloro-3-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H |
InChI Key |
NPAKGQMZKQHCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)N=C1NN.Cl |
Origin of Product |
United States |
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